molecular formula C8H14O2 B8185300 cis-3-Methyl-cyclohexanecarboxylic acid

cis-3-Methyl-cyclohexanecarboxylic acid

Cat. No.: B8185300
M. Wt: 142.20 g/mol
InChI Key: CIFSKZDQGRCLBN-NKWVEPMBSA-N
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Description

cis-3-Methyl-cyclohexanecarboxylic acid: is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol It is a derivative of cyclohexanecarboxylic acid, where a methyl group is attached to the third carbon of the cyclohexane ring in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 3-methylbenzoic acid under specific conditions. The process includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures . The reaction proceeds as follows:

3-Methylbenzoic acid+H2Pd/Ccis-3-Methyl-cyclohexanecarboxylic acid\text{3-Methylbenzoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 3-Methylbenzoic acid+H2​Pd/C​cis-3-Methyl-cyclohexanecarboxylic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-3-Methyl-cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

    Substitution: SOCl₂, COCl₂, reflux conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Acid chlorides.

Mechanism of Action

The mechanism of action of cis-3-Methyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,3S)-3-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFSKZDQGRCLBN-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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